![molecular formula C20H26N4O2S2 B2799978 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide CAS No. 378765-79-8](/img/structure/B2799978.png)
4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the methylidene group (a carbon atom double-bonded to two hydrogen atoms) and the butanamide group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the thiazolidine ring and the various functional groups attached to it. The double bond in the methylidene group could potentially participate in conjugation with other parts of the molecule, affecting its electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antitumor Activity
Studies have demonstrated the potential of thiazolidinone derivatives in antitumor activity. The synthesis of similar compounds has led to the discovery of moderate antitumor effects against malignant tumor cells, with certain cancer cell lines, such as the UO31 renal cancer cell line, showing heightened sensitivity to these compounds. This suggests that the chemical structure of these derivatives might be beneficial in developing new anticancer therapies (Horishny & Matiychuk, 2020).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of thiazolidinone derivatives have also been investigated. A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives synthesized for this purpose showed promising in vitro antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Antiviral and Antioxidant Effects
Further research into celecoxib derivatives, which share a similar thiazolidinone core, revealed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the compound's multifaceted potential in treating various conditions, further underlining the importance of such derivatives in medicinal chemistry (Küçükgüzel et al., 2013).
Green Chemistry Synthesis
The compound's derivatives have been synthesized using green chemistry principles, such as reactions in water, to produce N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides. This method not only adheres to environmental sustainability but also achieves nearly quantitative yields, showcasing an efficient pathway for creating thiazolidinone-based compounds with potential biological applications (Horishny & Matiychuk, 2020).
Propriétés
IUPAC Name |
4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c1-15-5-7-16(8-6-15)14-17-19(26)24(20(27)28-17)9-3-4-18(25)21-23-12-10-22(2)11-13-23/h5-8,14H,3-4,9-13H2,1-2H3,(H,21,25)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCHHIIBZMJARW-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
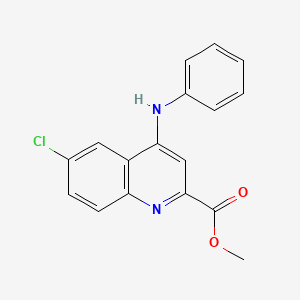
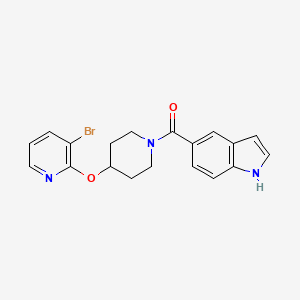
![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)
![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)
![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)
![Methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2799906.png)

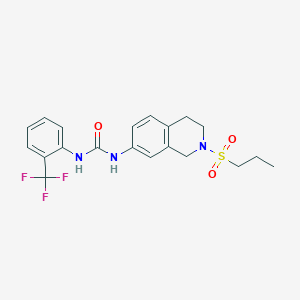
![3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride](/img/structure/B2799910.png)
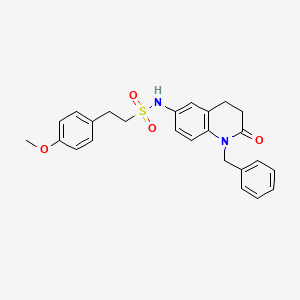
![N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2799914.png)
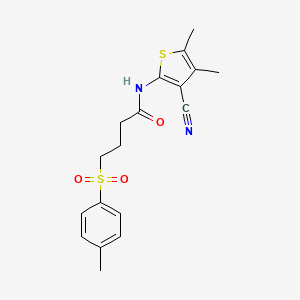
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2799916.png)

